methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate
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Overview
Description
Methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopentane ring substituted with a carboxylate group and an amide linkage to a chlorofluorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the carboxylate group: This step often involves esterification reactions.
Attachment of the chlorofluorophenyl group: This is usually done through acylation reactions using reagents like acyl chlorides or anhydrides.
Formation of the amide linkage: This step involves coupling reactions, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amide to an amine.
Substitution: Halogen atoms in the chlorofluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,3R)-3-[[2-(2-chlorophenyl)acetyl]amino]cyclopentane-1-carboxylate
- Methyl (1S,3R)-3-[[2-(2-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate
Uniqueness
The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group makes methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate unique. This dual substitution can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3/c1-21-15(20)9-5-6-10(7-9)18-14(19)8-11-12(16)3-2-4-13(11)17/h2-4,9-10H,5-8H2,1H3,(H,18,19)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHZNVQLMPXUBD-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](C1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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